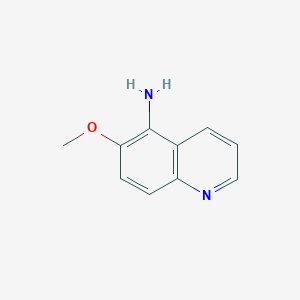

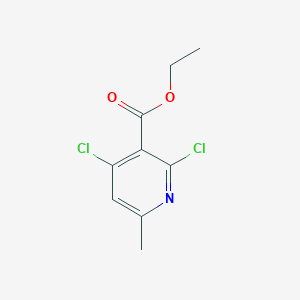

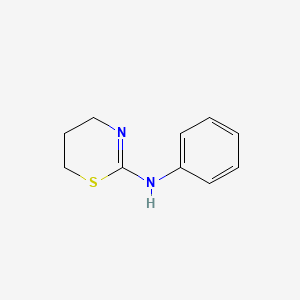

6-Methoxyquinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxyquinolin-5-amine (6MQA) is a heterocyclic compound that has been studied for its potential uses in a variety of scientific research applications. 6MQA has been found to possess a range of biochemical and physiological effects, and has been used in lab experiments to study the effects of various drugs on the human body.

Scientific Research Applications

Antiplasmodial Activity

6-Methoxyquinolin-5-amine derivatives demonstrate significant antiplasmodial activity. For instance, a study involving 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids found that the linkers between the quinoline and the tert-butyltetrazole moieties, differing in chain length, basicity, and substitution, greatly influence antiplasmodial activity and cytotoxicity. The most active compounds showed good activity and promising selectivity against Plasmodium falciparum NF54, indicating their potential in malaria treatment (Hochegger et al., 2021).

Tubulin Polymerization Inhibitors

Compounds containing this compound have been identified as potent tubulin polymerization inhibitors, demonstrating substantial antiproliferative activity. A study on 5-Amino-2-aroylquinolines as tubulin polymerization inhibitors revealed that compounds containing sulfide and sulfone groups exhibited significant antiproliferative activity against various cell lines, inhibiting tubulin polymerization, and demonstrating vascular disrupting effects (Lee et al., 2011).

In Vitro Antitumor Activity

Novel functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, have been studied for their antitumor activity. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential in cancer treatment (Károlyi et al., 2012).

Chemosensor for Cadmium

A compound derived from this compound, specifically 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, has been characterized as a selective chemosensor for cadmium over other metal ions. This property makes it useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Fluorescent Labeling Reagent

6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is a novel fluorophore useful in biomedical analysis. It shows strong fluorescence in a wide pH range and is highly stable against light and heat. This makes it an effective fluorescent labeling reagent for various applications (Hirano et al., 2004).

Safety and Hazards

Properties

IUPAC Name |

6-methoxyquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDUAVSGOSFGMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332690 |

Source

|

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-38-8 |

Source

|

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)